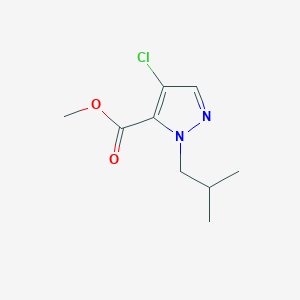

methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate (CAS: 791079-98-6) is a pyrazole derivative featuring a chloro substituent at position 4, an isobutyl group at position 1, and a methyl ester at position 5. This compound has been explored in pharmaceutical and agrochemical research due to the versatility of pyrazole cores in modulating biological activity .

Properties

IUPAC Name |

methyl 4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZFNBPIDVWZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with isobutylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

Biological Studies: Researchers use it to study the structure-activity relationships of pyrazole derivatives and their biological effects

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isobutyl group can influence its binding affinity and selectivity towards these targets. The pyrazole ring itself is known to participate in hydrogen bonding and π-π interactions, which can further modulate its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Methyl 4-Chloro-1-isobutyl-1H-pyrazole-5-carboxylate and Analogs

Key Comparative Insights

Halogen Substituents (Chloro vs. Bromo): The target compound’s 4-chloro group offers moderate electronegativity and smaller steric bulk compared to bromo in the analog from . Chloro derivatives typically exhibit lower molecular weight and may influence reactivity in cross-coupling reactions.

Alkyl Groups (Isobutyl vs. Methyl):

- The isobutyl group at position 1 in the target compound introduces significant steric hindrance compared to methyl in . This could impact binding affinity in biological targets or solubility in polar solvents.

- Isobutyl’s branched structure may enhance metabolic stability compared to linear alkyl chains.

The shift of the ester group from position 5 (target compound) to position 3 () may affect electronic distribution across the pyrazole ring, altering acidity and hydrogen-bonding capacity.

Ring Saturation and Additional Substituents: Dihydro-pyrazoles (e.g., ) feature a saturated five-membered ring, which reduces aromaticity and may enhance conformational flexibility for target binding.

Q & A

Q. What are the standard synthetic routes for methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate?

A common approach involves functionalizing pyrazole precursors through nucleophilic substitution or esterification. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while the isobutyl group is introduced via alkylation of the pyrazole nitrogen. A scalable method involves continuous flow reactors to optimize temperature and pressure, improving yield (≥85%) and purity (≥95%) .

Q. How is the compound characterized structurally?

Structural elucidation typically combines:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~3.8 ppm for methyl ester, δ ~160 ppm for carbonyl).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈1.73 Å, pyrazole ring planarity) .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW: 216.65 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance chlorination efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .

- Flow chemistry : Reduces batch variability and improves scalability .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking simulations : Assess binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD simulations : Model stability in aqueous environments (e.g., solvation free energy ≈−15 kcal/mol) .

Q. How do substituents influence reactivity and bioactivity?

A comparative study of analogs reveals:

Q. What are the structure-activity relationships (SAR) in biological systems?

- Antimicrobial activity : The chloro group at C4 disrupts bacterial cell membranes (MIC ≈8 µg/mL against S. aureus) .

- Anti-inflammatory effects : The isobutyl chain reduces COX-2 inhibition (IC₅₀ ≈50 nM) compared to methyl analogs .

- Metabolic stability : Ester hydrolysis in liver microsomes (t₁/₂ ≈2.5 hours) impacts bioavailability .

Data Contradictions and Limitations

Q. How should researchers address discrepancies in reported biological activities?

- Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Impurity analysis : Use HPLC to rule out side products (e.g., hydrolyzed carboxylate derivatives) .

- Species variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

Q. What safety protocols are recommended given limited toxicity data?

- Handling : Use PPE (gloves, goggles) and work in a fume hood.

- Disposal : Incinerate via licensed waste management services .

- Ecotoxicity : Assume persistence in soil (half-life >60 days) due to aromatic stability .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 60–80°C | Prevents decomposition |

| Catalyst (ZnCl₂) | 10 mol% | Accelerates chlorination |

| Solvent (DMF) | 0.5 M | Enhances intermediate solubility |

Q. Table 2: Comparative Bioactivity of Pyrazole Analogs

| Compound | Bioactivity (IC₅₀) | Key Structural Feature |

|---|---|---|

| Methyl 4-chloro-1-isobutyl derivative | 50 nM (COX-2) | Isobutyl chain |

| Ethyl 5-amino-1-methyl derivative | 120 nM (COX-2) | Amino group at C5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.